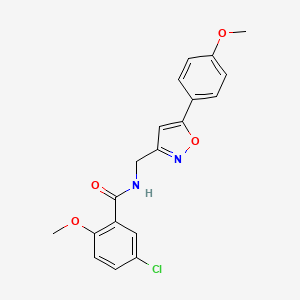

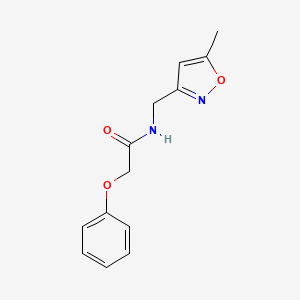

![molecular formula C15H18N2O5 B2411118 乙基((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)氨基甲酸酯 CAS No. 954677-78-2](/img/structure/B2411118.png)

乙基((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a structural motif found in a variety of compounds with important pharmaceutical and biological applications . This motif is an integral part of many natural products, such as sesamol and piperine . It is present in compounds that possess important pharmaceutical and biological applications, such as antitumor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis process involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of related compounds have been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles involves a Pd-catalyzed C-N cross-coupling . Other reactions include the use of ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents .科学研究应用

合成与生物活性

Ram 等人 (1992) 的一项研究重点关注了某些烷基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及其相关衍生物的合成和生物活性。这些化合物在 L1210 细胞中表现出显着的生长抑制作用,并对实验感染的沙鼠中各种物种的成虫表现出抗丝虫病活性,表明潜在的抗肿瘤和抗丝虫病应用 (Ram 等人,1992)。

酒精饮料的致癌性

在不同的背景下,Baan 等人 (2007) 重新评估了酒精饮料和氨基甲酸乙酯(氨基甲酸酯)的致癌性,后者是发酵食品和饮料的污染物。该评估强调了监测和控制消费品中氨基甲酸乙酯水平以减轻潜在健康风险的重要性 (Baan 等人,2007)。

新型化学合成

其他研究包括开发具有潜在应用于各个领域的新型合成路线和化合物。例如,Zhu 等人 (2003) 描述了膦催化的 [4 + 2] 环化合成高度功能化的四氢吡啶,该过程与具有特定生物活性的复杂分子的合成相关 (Zhu 等人,2003)。

抗结核和抗菌活性

Bhoi 等人 (2016) 从事新型乙基 2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑并[3,2-a]嘧啶-3-羧酸酯衍生物的合成,重点关注其抗菌、抗氧化和抗结核活性。这项研究指出了基于与查询化合物相似的化学骨架开发新治疗剂的可能性 (Bhoi 等人,2016)。

作用机制

Target of Action

The primary targets of Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes that lead to their death.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and triggers their self-destruction.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, it disrupts the normal process of cell division, preventing the cancer cells from proliferating. By inducing apoptosis, it triggers the cells’ self-destruction mechanisms, leading to their death .

Pharmacokinetics

Its anticancer activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the compound’s action is the death of cancer cells. By causing cell cycle arrest and inducing apoptosis, it prevents the cells from dividing and growing, and triggers their self-destruction . This can lead to a reduction in the size of tumors and potentially slow the progression of the disease.

Action Environment

The action of Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate can be influenced by various environmental factors. For example, the presence of other substances in the body could potentially affect its absorption and distribution. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH .

未来方向

The future directions for research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests that “Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate” and its derivatives could also be subjects of future research in the field of medicinal chemistry.

属性

IUPAC Name |

ethyl N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-2-20-15(19)16-7-10-5-14(18)17(8-10)11-3-4-12-13(6-11)22-9-21-12/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXGPBYUDUFICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

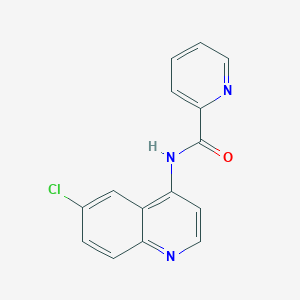

![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)

![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)